molecular formula C18H21Cl2N3O2S B2833714 N-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351609-41-0

N-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2833714
CAS No.: 1351609-41-0
M. Wt: 414.35
InChI Key: FFJAHTMICAMOSE-UHFFFAOYSA-N
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Description

N-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2N3O2S and its molecular weight is 414.35. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction .

Pharmacokinetics

The compound is soluble in dmso , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, the compound can modulate the receptor’s activity and influence the associated biochemical pathways .

Properties

IUPAC Name

N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S.ClH/c19-16-4-2-1-3-15(16)18(24)22-10-8-21(9-11-22)7-6-20-17(23)14-5-12-25-13-14;/h1-5,12-13H,6-11H2,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJAHTMICAMOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.